molecular formula C22H26N2O5S B12191110 2-(3-acetylphenoxy)-N-[3-(azepane-1-sulfonyl)phenyl]acetamide

2-(3-acetylphenoxy)-N-[3-(azepane-1-sulfonyl)phenyl]acetamide

Cat. No.: B12191110
M. Wt: 430.5 g/mol
InChI Key: WASRLDLFNDZNHL-UHFFFAOYSA-N
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Description

2-(3-acetylphenoxy)-N-[3-(azepane-1-sulfonyl)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an acetylphenoxy group and an azepane-1-sulfonyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylphenoxy)-N-[3-(azepane-1-sulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-acetylphenol with chloroacetyl chloride to form 2-(3-acetylphenoxy)acetyl chloride. This intermediate is then reacted with 3-(azepane-1-sulfonyl)aniline under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetylphenoxy)-N-[3-(azepane-1-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetylphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-acetylphenoxy)-N-[3-(azepane-1-sulfonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-acetylphenoxy)-N-[3-(azepane-1-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The acetylphenoxy group can interact with enzymes or receptors, modulating their activity. The azepane-1-sulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid
  • 3-{[4-(azepane-1-sulfonyl)phenyl]amino}-2-[(2H-1,3-benzodioxol-5-yl)methyl]-2,3-dihydro-1H-isoindol-1-one

Uniqueness

2-(3-acetylphenoxy)-N-[3-(azepane-1-sulfonyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

2-(3-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)phenyl]acetamide

InChI

InChI=1S/C22H26N2O5S/c1-17(25)18-8-6-10-20(14-18)29-16-22(26)23-19-9-7-11-21(15-19)30(27,28)24-12-4-2-3-5-13-24/h6-11,14-15H,2-5,12-13,16H2,1H3,(H,23,26)

InChI Key

WASRLDLFNDZNHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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